Cholesta-7,14-dien-3-yl benzoate
Overview
Description
Cholesta-7,14-dien-3-yl benzoate, also known as CDB, is a synthetic steroidal molecule composed of a cholesterol backbone. It has a molecular formula of C34H48O2 and an average mass of 488.744 Da .
Synthesis Analysis
The synthesis of Cholesta-7,14-dien-3-yl benzoate involves chemical reactions under both aerobic and anaerobic conditions . In one study, [3a-3H]Cholesta-7, 14-dien-3/I-01 was prepared by chemical synthesis and incubated with rat liver homogenate preparations .Molecular Structure Analysis
The molecular structure of Cholesta-7,14-dien-3-yl benzoate consists of 48 Hydrogen atoms, 34 Carbon atoms, and 2 Oxygen atoms, totaling 84 atoms . The monoisotopic mass is 488.365417 Da .Chemical Reactions Analysis
Studies have shown that Cholesta-7,14-dien-3-yl benzoate undergoes various chemical reactions. For instance, under aerobic conditions, the compound incorporates into cholesterol, cholest-7-en-3P-01, and cholest-8(14)-en-36-01 . Under anaerobic conditions, labeled cholest-8(14)-en-3/3-ol and cholest-7-en-3P-ol are formed .Physical And Chemical Properties Analysis
The physical and chemical properties of Cholesta-7,14-dien-3-yl benzoate include a molecular weight of 488.7 g/mol and a molecular formula of C34H48O2 .Relevant Papers The relevant papers retrieved include studies on the metabolism of Cholesta-7,14-dien-3-yl benzoate in rat liver homogenate preparations and a method for preparing Cholesta-5,7-diene-3-beta,25-diol and analogs thereof .
Scientific Research Applications
Synthesis and Structural Analysis
Chemical Synthesis of Steroid Derivatives : Research has detailed the synthesis of cholesta-7,14-dien-3-yl benzoate derivatives, providing insights into the structural properties of these compounds. For instance, the X-ray crystal structure of a major byproduct in the chemical synthesis of 5α-cholest-8(14)-en-3β-ol-15-one, derived from cholesta-7,14-dien-3-yl benzoate, was analyzed, establishing the configuration at specific carbon positions (Wilson et al., 1988).
Synthesis of Cholesta-Trienes : Another study presented a convenient synthesis route for cholesta-1,5,7-trien-3β-ol, illustrating the chemical transformations and dehydrobromination steps involved in obtaining selective derivatives from cholesta-7,14-dien-3-yl benzoate (Tachibana, 1986).
Enzymatic Conversion Studies : Investigations into the enzymatic conversion of cholesta-7,14-dien-3-yl benzoate derivatives have shown incorporation into cholesterol under specific conditions, highlighting the metabolic pathways and structural transformations these steroids undergo (Lutsky & Schroepfer, 1970).
Photoluminescent Properties
- Mesomorphic and Emission Properties : Research on liquid crystals derived from cholesta-7,14-dien-3-yl benzoate has explored their crystal structure, mesomorphic behavior, and photoluminescent properties. These studies have implications for the development of new materials with potential applications in display technologies and optical devices (Takechi et al., 2007).
Drug Delivery Systems
- In Situ Forming Gel Systems : The utilization of cholesterol derivatives in drug delivery systems has been examined, particularly in the development of in situ forming gels for targeted delivery. One study investigated cholesterol-based gels loaded with doxycycline hyclate for periodontal treatment, showcasing the versatility of cholesta-7,14-dien-3-yl benzoate derivatives in medical applications (Phaechamud & Setthajindalert, 2017).
properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48O2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-13,15,17,23-24,26-27,29,31H,9-11,14,16,18-22H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUGTSINMCTVDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CC=C2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372280 | |
Record name | Cholesta-7,14-dien-3-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate | |
CAS RN |
20748-22-5 | |
Record name | Cholesta-7,14-dien-3-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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